molecular formula C14H12N4O3S B2355685 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 2034465-02-4

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2355685
CAS No.: 2034465-02-4
M. Wt: 316.34
InChI Key: QFIRPOUVTZVCQL-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a furan ring, a pyrazine ring, and a pyridine ring, making it a complex heterocyclic structure. The presence of these rings contributes to its unique chemical properties and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 3-(furan-2-yl)pyrazine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a furan ring.

    N-(furan-2-ylmethylidene)-4,6-dimethyl-1-(5-phenylamino-1,3,4-oxadiazol-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine: Contains a furan ring and a pyrazine ring but with different substituents.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of furan, pyrazine, and pyridine rings, which contribute to its distinct chemical properties and potential biological activities. The presence of these rings allows for diverse chemical reactions and interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIRPOUVTZVCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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